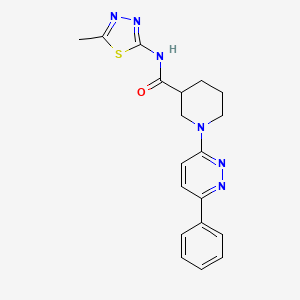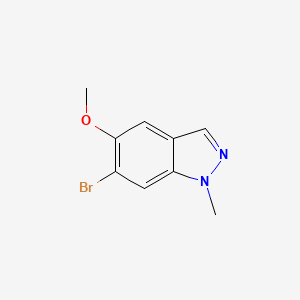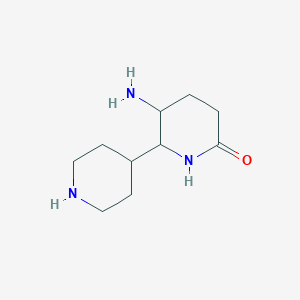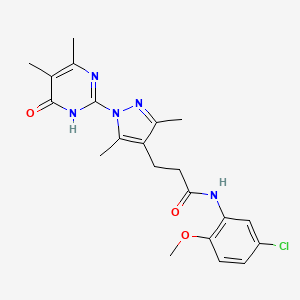
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide have been studied for their antimicrobial properties. For example, Patel and Agravat (2009) synthesized derivatives that showed considerable antibacterial activity (Patel & Agravat, 2009). Similarly, Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides with potential antibacterial activity against B. subtilis (Sowmya et al., 2018).
Anticancer Activity
Certain derivatives of this compound have been studied for their anticancer potential. Turov (2020) explored polyfunctional substituted 1,3-thiazoles with promising anticancer activity, as reflected by their performance in the NCI-60 Human Tumor Cell Lines Screen (Turov, 2020).
Antipsychotic Potential
Heterocyclic analogues, including those related to the compound , have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) found certain derivatives exhibiting potent in vivo activities comparable to established compounds (Norman et al., 1996).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to this compound, have shown activity against Mycobacterium tuberculosis. Jeankumar et al. (2013) reported promising results in this regard (Jeankumar et al., 2013).
Dyeing Polyester Fibers
Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including derivatives of the compound , for dyeing polyester fabrics. These compounds exhibited high efficiency based on their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c19-15-3-4-16(28-15)29(25,26)23-9-1-2-13(10-23)17(24)22-18-21-14(11-27-18)12-5-7-20-8-6-12/h3-8,11,13H,1-2,9-10H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQSIFFVZYXIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2406841.png)
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2406843.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)





